6-chloro-5-ethyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- is a chlorinated derivative of pyrimidinedione. Pyrimidinediones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- typically involves the chlorination of 5-ethyl-2,4(1H,3H)-pyrimidinedione. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution with an amine could produce an amino derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-ethyl-: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2,4(1H,3H)-Pyrimidinedione, 6-chloro-: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 6-chloro-5-ethyl- is unique due to the presence of both the chlorine and ethyl groups, which can influence its chemical reactivity and biological properties. These substituents may enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C6H9ClN2O2 |
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Molecular Weight |
176.60 g/mol |
IUPAC Name |
6-chloro-5-ethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h3-4H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
LQZASNCAEKYKSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC(=O)NC1=O)Cl |
Origin of Product |
United States |
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